2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde

Hydrogen bonding Drug-likeness Permeability

Researchers face route scouting risks when substituting pyrrolidine-acetaldehydes due to differences in H-bond capacity and electronics. This C-3 aldehyde with an N-methyl-2-oxopyrrolidine core offers a validated scaffold for cysteine protease inhibitors (e.g., Mpro analogs). - XLogP3: -0.7; TPSA: 37.4 Ų; zero HBD for CNS/ oral bioavailability. - Enables reductive amination, oxime formation, and Wittig diversification. - Conformationally constrained dipeptide isostere for enhanced binding selectivity.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 151680-94-3
Cat. No. B3105033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde
CAS151680-94-3
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCN1CCC(C1=O)CC=O
InChIInChI=1S/C7H11NO2/c1-8-4-2-6(3-5-9)7(8)10/h5-6H,2-4H2,1H3
InChIKeyAJFSCSDBZZWURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview & Chemical Identity


2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde (CAS 151680-94-3) is a heterocyclic compound featuring a 2-pyrrolidinone core substituted with a methyl group at the nitrogen and an acetaldehyde side chain at the 3-position. With a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol [1], this aldehyde building block is utilized as a synthetic intermediate in pharmaceutical research, medicinal chemistry, and organic synthesis . The compound is available from multiple commercial suppliers in purities ranging from 95% to 98%, with characterization data including NMR, HPLC, and GC-MS available upon request .

Use Context Aldehyde building block for pharma and medicinal chemistry synthesis
Reaction Scope Condensation, reductive amination, Horner–Wadsworth–Emmons reactions
Vendor Landscape Multi-supplier availability; characterization data (NMR, HPLC, GC-MS) upon request

Why Generic Substitution Fails


Structurally similar pyrrolidine acetaldehyde derivatives are not interchangeable with 2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde due to key differences in hydrogen-bonding capacity, electronic character, and reactive functional group positioning. The N-methyl group eliminates the hydrogen bond donor (HBD) character present in unsubstituted pyrrolidine analogs [1], while the 2-oxo (lactam) group alters the electronic density of the ring compared to non-oxo analogs [2]. The acetaldehyde group at the 3-position provides a distinct reactivity profile versus 1-substituted or acetic acid analogs [3]. These molecular features collectively dictate the compound's solubility, membrane permeability, and reactivity in condensation, reductive amination, and Horner-Wadsworth-Emmons reactions, making generic substitution risky in synthetic route development.

HBD Count Mismatch

N-methyl removes hydrogen bond donor; permeability and solubility may differ from N–H analogs.

Ring Electronics Shift

Lactam carbonyl alters electronic density; reactivity may not reproduce non-oxo pyrrolidine derivatives.

Aldehyde Position

C-3 attachment enables distinct enolate chemistry vs. N-linked aldehyde isomers or acid analogs.

Quantitative Differentiation Evidence


Hydrogen Bond Donor Absence vs. Pyrrolidine Analogs

2-(1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde lacks any hydrogen bond donor (HBD count = 0) [1], whereas the close structural analog 2-(pyrrolidin-3-yl)acetaldehyde contains a secondary amine with an HBD count of 1 [2]. This difference directly impacts the compound's ability to act as a passive membrane permeant and its solubility characteristics.

HBD Count
Class-level inference
0 (target) vs 1 (pyrrolidine analog)
Δ = –1 HBD
Class-level inference: supports higher passive permeability prediction context
Computed properties; experimental verification recommended
Hydrogen bonding Drug-likeness Permeability

Lower TPSA Versus Carboxylic Acid Analog

The target compound exhibits a computed TPSA of 37.4 Ų [1], which is 20.2 Ų lower than that of 2-(1-methyl-2-oxopyrrolidin-3-yl)acetic acid (TPSA = 57.6 Ų) [2]. Both compounds share the same N-methyl-2-oxopyrrolidine scaffold but differ in the side-chain functionality at the 3-position (aldehyde vs. carboxylic acid).

Topological PSA
Cross-study comparable
37.4 vs 57.6 Ų
Δ = –20.2 Ų
Reported lower TPSA supports oral absorption and CNS penetration potential screening
Computed values; may vary by conformation
Membrane permeability Drug design TPSA

Aldehyde Position and Chemoselective Reactivity

The target compound bears the aldehyde group at the pyrrolidine 3-position, directly attached to the carbon backbone [1], whereas 2-(2-oxopyrrolidin-1-yl)acetaldehyde has the aldehyde attached to the ring nitrogen [2]. This positional isomerism creates different steric and electronic environments for aldehyde reactivity, despite identical XLogP3 values (-0.7) and identical HBA count (2) and TPSA (37.4 Ų) [1][2].

Aldehyde Position
Cross-study comparable
C-3 (C-linked) vs N-1 (N-linked)
Positional isomerism may alter reactivity and steric environment; supports distinct synthetic pathway selection
Identical logP/TPSA/HBA; reactivity differences require case-by-case validation
Chemoselective ligation Reductive amination Aldehyde reactivity

Commercial Availability at Certified High Purity (≥98%) Supports GLP/GMP Medicinal Chemistry Workflows

The compound is commercially available at 98% purity from AiFChem in stock quantities from 50 mg to 1 g , and at >99% purity from SynHet with full analytical characterization including LCMS, GCMS, HPLC, NMR, and elemental analysis available . In contrast, structurally similar analogs such as 2-(pyrrolidin-3-yl)acetaldehyde and 2-(2-oxopyrrolidin-1-yl)acetaldehyde are typically offered at lower purities (95-97%) .

Commercial Purity
Data to verify
≥98% to >99% purity available; analog baseline 95–97%
Supplier-reported purity may reduce purification steps; supports procurement context
Request lot-specific COA; purity claims require independent verification
Quality control Reproducibility Procurement

Key Application Scenarios


Covalent Protease Inhibitor Warhead Synthesis

The C-3 linked aldehyde moiety of this compound makes it a suitable starting material or intermediate for constructing peptide-based or peptidomimetic aldehyde inhibitors of cysteine and serine proteases, analogous to GC-373 and related Mpro inhibitors that utilize a pyrrolidinone-aldehyde scaffold for reversible covalent binding to the active-site cysteine [1]. The N-methyl group ensures the scaffold lacks a hydrogen bond donor, which may improve membrane permeability and metabolic stability in cell-based antiviral assays.

CNS-Penetrant Library Diversification

With an XLogP3 of -0.7, a TPSA of 37.4 Ų, and zero hydrogen bond donors [1], this compound's physicochemical profile aligns well with oral bioavailability and CNS multiparameter optimization criteria. Its aldehyde group enables late-stage diversification through reductive amination, oxime formation, or Wittig chemistry, enabling parallel synthesis of compound libraries with favorable predicted absorption and brain penetration characteristics .

Nuclear Receptor Modulator Development

The pyrrolidinone-acetaldehyde scaffold is structurally related to fragments known to modulate nuclear receptors such as RORα and RORγ [1]. The aldehyde handle allows for facile incorporation into larger peptide-like structures via standard amide coupling or reductive amination, while the N-methyl-2-oxopyrrolidine core provides a conformationally constrained dipeptide isostere that can enhance target binding affinity and selectivity compared to linear analogs [1].

Application
Selection Property
Validation Focus
Covalent protease inhibitor warhead research
C-3 aldehyde for reversible covalent warhead synthesis
Warhead reactivity and permeability screening context
CNS-penetrant library diversification
Low TPSA and zero HBD profile for CNS design
Diversification and ADME property screening
Nuclear receptor modulator research
Pyrrolidinone-aldehyde as constrained dipeptide isostere
Target binding and selectivity assay context
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